molecular formula C8H3BrF6O B3238494 2,4-Bis(trifluoromethyl)-6-bromophenol CAS No. 1414870-83-9

2,4-Bis(trifluoromethyl)-6-bromophenol

Cat. No.: B3238494
CAS No.: 1414870-83-9
M. Wt: 309 g/mol
InChI Key: FXBCIYDXVSFONE-UHFFFAOYSA-N
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Description

2,4-Bis(trifluoromethyl)-6-bromophenol is an organic compound characterized by the presence of trifluoromethyl groups and a bromine atom attached to a phenol ring. The trifluoromethyl groups are known for their electron-withdrawing properties, which significantly influence the compound’s reactivity and stability. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(trifluoromethyl)-6-bromophenol typically involves the introduction of trifluoromethyl groups and a bromine atom onto a phenol ring. One common method is the radical trifluoromethylation of phenol derivatives, followed by bromination. The reaction conditions often require the use of radical initiators and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(trifluoromethyl)-6-bromophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

    Substitution: Various substituted phenols.

    Oxidation: Quinones.

    Reduction: Cyclohexanols.

    Coupling: Biaryl compounds.

Scientific Research Applications

2,4-Bis(trifluoromethyl)-6-bromophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Bis(trifluoromethyl)-6-bromophenol is largely influenced by its trifluoromethyl groups and bromine atom. These groups enhance the compound’s ability to interact with various molecular targets, such as enzymes and receptors. The electron-withdrawing nature of the trifluoromethyl groups can stabilize transition states and intermediates, making the compound a potent inhibitor or activator in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Bis(trifluoromethyl)-6-bromophenol is unique due to the combination of trifluoromethyl groups and a bromine atom, which imparts distinct electronic and steric effects. These properties make it particularly valuable in applications requiring high reactivity and stability .

Properties

IUPAC Name

2-bromo-4,6-bis(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF6O/c9-5-2-3(7(10,11)12)1-4(6(5)16)8(13,14)15/h1-2,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBCIYDXVSFONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)O)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701270415
Record name Phenol, 2-bromo-4,6-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701270415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414870-83-9
Record name Phenol, 2-bromo-4,6-bis(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414870-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-bromo-4,6-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701270415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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